2-Chloropyrimidine-5-carbaldehyde
Overview
Description
2-Chloropyrimidine-5-carbaldehyde is an organic compound with the molecular formula C5H3ClN2O. It is a derivative of pyrimidine, featuring a chlorine atom at the second position and an aldehyde group at the fifth position. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloropyrimidine-5-carbaldehyde can be synthesized through various methods. One common approach involves the chlorination of pyrimidine-5-carbaldehyde. This reaction typically uses phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyrimidines.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Condensation Reactions: Typically carried out in the presence of an acid or base catalyst.
Oxidation: Using oxidizing agents such as potassium permanganate.
Reduction: Employing reducing agents like sodium borohydride.
Major Products:
- Substituted pyrimidines
- Schiff bases
- Hydrazones
- Pyrimidine carboxylic acids
- Pyrimidine alcohols
Scientific Research Applications
2-Chloropyrimidine-5-carbaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: It is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: This compound is a precursor in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloropyrimidine-5-carbaldehyde depends on its application. In medicinal chemistry, it often acts as an intermediate in the synthesis of bioactive compounds. These compounds may target specific enzymes or receptors, modulating biological pathways to exert therapeutic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
2-Chloropyrimidine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
5-Chloropyrimidine-2-carbaldehyde: Similar structure but with different substitution patterns, leading to distinct reactivity and applications.
2,4-Dichloropyrimidine: Contains two chlorine atoms, offering different substitution possibilities.
Uniqueness: 2-Chloropyrimidine-5-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, providing a versatile platform for diverse chemical transformations. This dual functionality makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-chloropyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYQVOPFBNMTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617074 | |
Record name | 2-Chloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933702-55-7 | |
Record name | 2-Chloropyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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